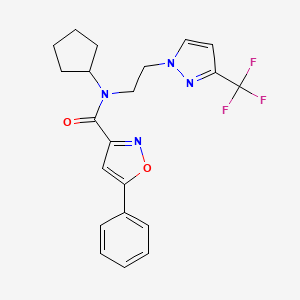
N-cyclopentyl-5-phenyl-N-(2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)isoxazole-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-cyclopentyl-5-phenyl-N-(2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)isoxazole-3-carboxamide is a compound known for its distinct chemical structure, featuring a trifluoromethyl-pyrazolyl group and an isoxazole moiety. This configuration grants it a unique set of properties that make it a subject of interest in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-cyclopentyl-5-phenyl-N-(2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)isoxazole-3-carboxamide typically involves multi-step organic synthesis. The process begins with the formation of the isoxazole ring, followed by the introduction of the trifluoromethyl-pyrazolyl group. Key reagents include cyclopentanone, phenylhydrazine, and trifluoromethylation agents. Reaction conditions often require controlled temperatures and the use of organic solvents.
Industrial Production Methods: For industrial-scale production, optimization of yield and purity is crucial. This may involve the use of high-pressure liquid chromatography (HPLC) for purification and advanced reactor systems to manage the complex synthetic steps efficiently.
Chemical Reactions Analysis
Types of Reactions: N-cyclopentyl-5-phenyl-N-(2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)isoxazole-3-carboxamide undergoes various chemical reactions, including:
Oxidation: This reaction can be induced using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride can be used to modify specific functional groups.
Substitution: Nucleophilic and electrophilic substitution reactions are common, involving reagents like halides and amines.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride.
Substitution: Halides, amines.
Major Products:
Oxidation products include carboxylic acids and ketones.
Reduction leads to alcohols and amines.
Substitution reactions yield various functionalized derivatives.
Scientific Research Applications
N-cyclopentyl-5-phenyl-N-(2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)isoxazole-3-carboxamide is utilized in a wide array of scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Its unique structure allows it to interact with biological macromolecules, making it a useful tool in biochemical studies.
Medicine: Explored for potential therapeutic applications due to its bioactivity.
Industry: Utilized in material science for the development of new materials with specific properties.
Mechanism of Action
The compound exerts its effects by interacting with molecular targets such as enzymes and receptors. The trifluoromethyl group enhances its binding affinity and specificity. The isoxazole ring plays a crucial role in stabilizing the compound's interaction with its targets, leading to the modulation of specific biological pathways.
Comparison with Similar Compounds
N-cyclopentyl-5-phenyl-N-(2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)isoxazole-3-carboxamide is unique due to its trifluoromethyl-pyrazolyl and isoxazole moieties. Similar compounds include:
N-cyclopentyl-5-phenyl-N-(2-(3-methyl-1H-pyrazol-1-yl)ethyl)isoxazole-3-carboxamide
N-cyclopentyl-5-phenyl-N-(2-(3-chloro-1H-pyrazol-1-yl)ethyl)isoxazole-3-carboxamide
These analogs share the core structure but differ in their substituents, leading to variations in their chemical and biological properties.
And there you have it—a detailed look at this compound! Anything specific you’d like to delve deeper into?
Properties
IUPAC Name |
N-cyclopentyl-5-phenyl-N-[2-[3-(trifluoromethyl)pyrazol-1-yl]ethyl]-1,2-oxazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21F3N4O2/c22-21(23,24)19-10-11-27(25-19)12-13-28(16-8-4-5-9-16)20(29)17-14-18(30-26-17)15-6-2-1-3-7-15/h1-3,6-7,10-11,14,16H,4-5,8-9,12-13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TXMOFKIITHDSHI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)N(CCN2C=CC(=N2)C(F)(F)F)C(=O)C3=NOC(=C3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21F3N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
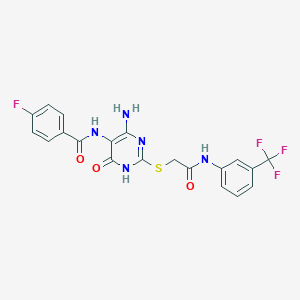
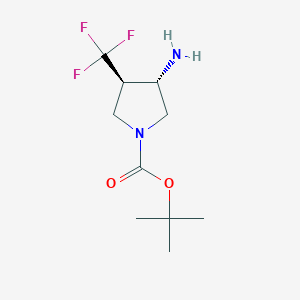
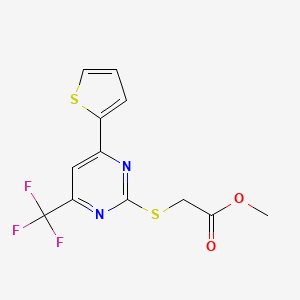
![N-(1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2931704.png)
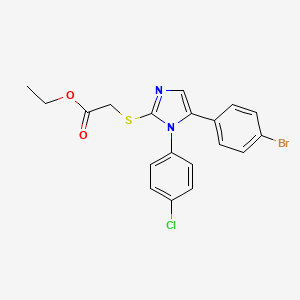
![1,4-dimethyl-N-(naphtho[2,1-d]thiazol-2-yl)-1H-pyrazole-5-carboxamide](/img/structure/B2931710.png)
![3-[(E)-2-[3-(Diethylamino)phenyl]diazen-1-yl]-N,N-diethylaniline](/img/structure/B2931711.png)
![1-(3,4-dichlorophenyl)-2-[(4-{[(furan-2-yl)methyl]amino}quinazolin-2-yl)sulfanyl]ethan-1-one](/img/structure/B2931713.png)

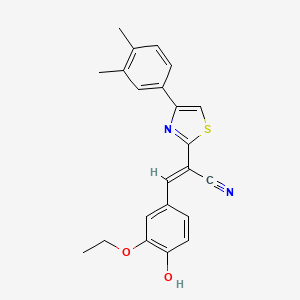
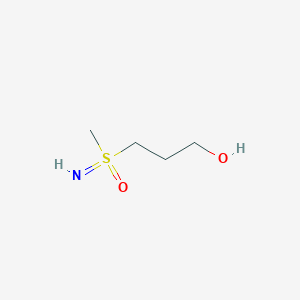
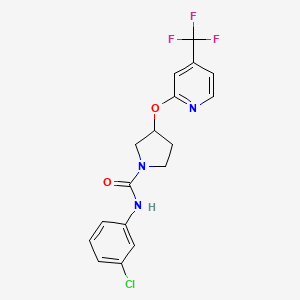
![N-(1-(2,3-dihydrobenzofuran-5-yl)propan-2-yl)benzo[b]thiophene-2-carboxamide](/img/structure/B2931718.png)
![9-methyl-6-(3-{[(5-methylpyrimidin-2-yl)oxy]methyl}piperidin-1-yl)-9H-purine](/img/structure/B2931719.png)
